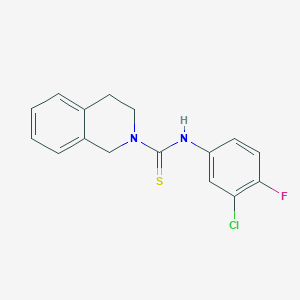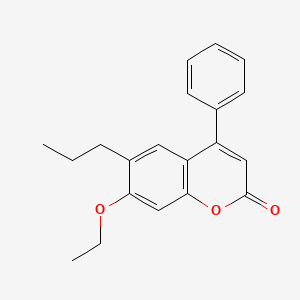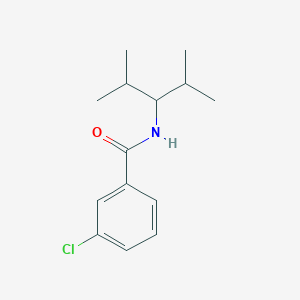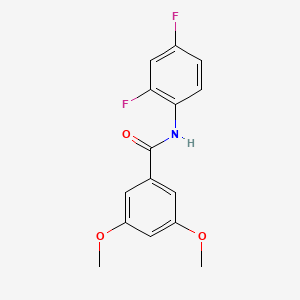
N-(3-chloro-4-fluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-fluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide, also known as CFI-400945, is a small molecule inhibitor that targets checkpoint kinase 1 (CHK1). CHK1 is a protein kinase that plays a critical role in the DNA damage response pathway. Inhibition of CHK1 has been shown to sensitize cancer cells to DNA-damaging agents, making it a promising target for cancer therapy.
作用機序
N-(3-chloro-4-fluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide inhibits CHK1, which is a protein kinase that plays a critical role in the DNA damage response pathway. CHK1 is activated in response to DNA damage and helps to prevent the replication of damaged DNA. Inhibition of CHK1 leads to the accumulation of DNA damage and sensitizes cancer cells to DNA-damaging agents.
Biochemical and Physiological Effects:
Inhibition of CHK1 by N-(3-chloro-4-fluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide leads to the accumulation of DNA damage, which can result in cell death. N-(3-chloro-4-fluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has been shown to sensitize cancer cells to DNA-damaging agents, such as radiation and chemotherapy drugs. In addition, N-(3-chloro-4-fluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is critical for tumor growth and metastasis.
実験室実験の利点と制限
One advantage of using N-(3-chloro-4-fluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide in lab experiments is that it is a specific inhibitor of CHK1, which allows for the study of the specific role of CHK1 in the DNA damage response pathway. However, one limitation of using N-(3-chloro-4-fluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide is that it may not accurately reflect the effects of CHK1 inhibition in vivo, as the tumor microenvironment can affect the response to DNA-damaging agents.
将来の方向性
There are several future directions for the study of N-(3-chloro-4-fluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide. One potential direction is the development of combination therapies that target both CHK1 and other proteins in the DNA damage response pathway. Another potential direction is the development of biomarkers that can predict which patients will respond to CHK1 inhibition. Additionally, further studies are needed to determine the optimal dosing and scheduling of N-(3-chloro-4-fluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide in clinical trials.
合成法
N-(3-chloro-4-fluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide can be synthesized using a multi-step process that involves the reaction of 3-chloro-4-fluoroaniline with 2-bromoacetophenone to form an intermediate product. This intermediate is then reacted with thiosemicarbazide to yield the final product, N-(3-chloro-4-fluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide.
科学的研究の応用
N-(3-chloro-4-fluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has been extensively studied in preclinical models of cancer. In vitro studies have shown that N-(3-chloro-4-fluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide can sensitize cancer cells to DNA-damaging agents, such as radiation and chemotherapy drugs. In vivo studies have demonstrated that N-(3-chloro-4-fluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide can inhibit tumor growth and enhance the efficacy of chemotherapy in various cancer models.
特性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2S/c17-14-9-13(5-6-15(14)18)19-16(21)20-8-7-11-3-1-2-4-12(11)10-20/h1-6,9H,7-8,10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHHZAWQGDLIBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=S)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-fluorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5763549.png)
![4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine](/img/structure/B5763554.png)
![methyl 1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carboxylate](/img/structure/B5763555.png)

![3-{[(3,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5763571.png)
![3,4,5-trimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5763584.png)

![1-[2-(3-ethylphenoxy)ethyl]pyrrolidine](/img/structure/B5763595.png)



![2-[(4-methoxybenzyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B5763623.png)
